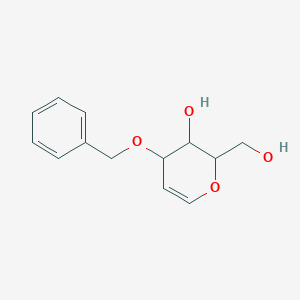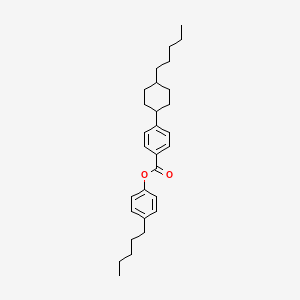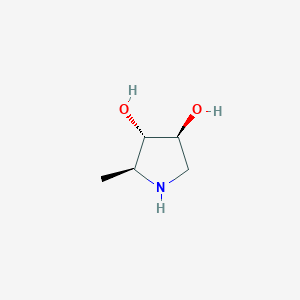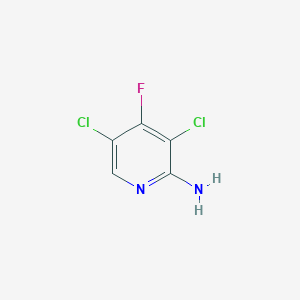![molecular formula C19H20BrClN6O4S B12092047 Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl- CAS No. 441798-36-3](/img/structure/B12092047.png)
Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- is a complex organic compound known for its significant pharmacological properties.
Preparation Methods
The synthesis of Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the bromo and chloro substituents: This step involves the selective bromination and chlorination of the pyrimidine ring.
Attachment of the ethoxy and propyl groups: This is achieved through nucleophilic substitution reactions, where the ethoxy and propyl groups are introduced to the pyrimidine core.
Formation of the sulfamide group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamide group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its effects on various biological pathways, particularly those involving endothelin receptors.
Medicine: This compound has shown promise as a dual endothelin receptor antagonist, which could be useful in the treatment of conditions like pulmonary arterial hypertension.
Mechanism of Action
The mechanism of action of Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- involves its interaction with endothelin receptors. This compound acts as a dual antagonist of the endothelin A and B receptors, which are involved in the regulation of vascular tone and blood pressure. By blocking these receptors, the compound can help to reduce blood pressure and improve blood flow, making it potentially useful in the treatment of conditions like pulmonary arterial hypertension .
Comparison with Similar Compounds
Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- can be compared with other similar compounds, such as:
Bosentan: Another dual endothelin receptor antagonist, but with a different chemical structure.
Ambrisentan: A selective endothelin A receptor antagonist.
Macitentan: A closely related compound with similar dual endothelin receptor antagonist properties.
The uniqueness of Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N’-propyl- lies in its specific chemical structure, which gives it distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
441798-36-3 |
|---|---|
Molecular Formula |
C19H20BrClN6O4S |
Molecular Weight |
543.8 g/mol |
IUPAC Name |
6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-chlorophenyl)-N-(propylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-15(21)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-14(20)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) |
InChI Key |
OXHAHXSAOMBNOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)




![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)

![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)






